molecular formula C14H12Cl2S2 B1595839 Di(4-chlorobenzyl) disulphide CAS No. 23566-17-8

Di(4-chlorobenzyl) disulphide

Cat. No.: B1595839
CAS No.: 23566-17-8
M. Wt: 315.3 g/mol
InChI Key: ANYQNNLRPAIVBO-UHFFFAOYSA-N
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Description

Di(4-chlorobenzyl) disulphide is an organosulfur compound characterized by the presence of two 4-chlorobenzyl groups linked by a disulphide bond. This compound is a yellowish crystalline solid with a pungent odor and is commonly used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(4-chlorobenzyl) disulphide can be synthesized through the reaction of 4-chlorobenzyl chloride with sodium disulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2C7H7Cl+Na2S2C14H12Cl2S2+2NaCl2 \text{C}_7\text{H}_7\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_{14}\text{H}_{12}\text{Cl}_2\text{S}_2 + 2 \text{NaCl} 2C7​H7​Cl+Na2​S2​→C14​H12​Cl2​S2​+2NaCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Di(4-chlorobenzyl) disulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Di(4-chlorobenzyl) disulphide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of di(4-chlorobenzyl) disulphide involves the cleavage of the disulphide bond, leading to the formation of reactive thiol intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) disulphide
  • Bis(3-nitrophenyl) disulphide
  • Bis(3,5-dichlorophenyl) disulphide
  • Diphenyl disulphide
  • Bis(4-methoxyphenyl) disulphide

Uniqueness

Di(4-chlorobenzyl) disulphide is unique due to the presence of the 4-chlorobenzyl groups, which impart distinct chemical and physical properties. These properties include increased reactivity in nucleophilic substitution reactions and specific biological activities that are not observed in other disulphides .

Properties

IUPAC Name

1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYQNNLRPAIVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307237
Record name di(4-chlorobenzyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23566-17-8
Record name NSC190482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di(4-chlorobenzyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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